molecular formula C22H26FN7O2 B2689478 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-04-8

8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2689478
CAS RN: 923686-04-8
M. Wt: 439.495
InChI Key: VPRRYIYTMCPRAA-UHFFFAOYSA-N
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Description

The compound “8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the searched resources .

Scientific Research Applications

Antidepressant and Anxiolytic Applications

A significant body of research has been dedicated to synthesizing and evaluating derivatives of imidazo[2,1-f]purine-2,4-dione, aiming to discover compounds with potential antidepressant and anxiolytic effects. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrating that some compounds exhibit anxiolytic-like and antidepressant-like activities in preclinical mouse models, comparable to those of Diazepam and Imipramine, suggesting their potential for future research in developing new therapeutic agents with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Further research by the same group in 2016 identified potent serotonin (5-HT1A/5-HT7) receptor ligands and phosphodiesterase (PDE4B and PDE10A) inhibitors among 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Preliminary pharmacological studies revealed the potential of selected compounds as antidepressants, highlighting the importance of fluorinated arylpiperazinylalkyl derivatives for developing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

Molecular Mechanisms and Safety Profiles

A 2020 study by Partyka et al. focused on the intrinsic activity at different signaling pathways coupled to the serotonin 5-HT1A receptor, pharmacokinetic properties, and the safety profile of novel imidazopurine-2,4-dione derivatives. This study underscored the compounds' antidepressant-like activity in animal models, mediated by 5-HT1A receptor activation, and provided insights into their pharmacological and side effect profiles, encouraging further research to fully understand their mechanisms of action and potential therapeutic applications (Partyka et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the searched resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources .

properties

IUPAC Name

6-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-15-14-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)9-3-8-27-10-12-28(13-11-27)17-6-4-16(23)5-7-17/h4-7,14H,3,8-13H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRRYIYTMCPRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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